1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine
Description
Properties
CAS No. |
2624125-56-8 |
|---|---|
Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
1-methyl-4-methylsulfanylpyrazol-3-amine |
InChI |
InChI=1S/C5H9N3S/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7) |
InChI Key |
AGNIDLTUXHYUIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)SC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
A plausible route begins with the condensation of methylhydrazine and a β-ketoester (e.g., ethyl acetoacetate) to form 1-methyl-1H-pyrazol-3-amine. This intermediate can then undergo bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under radical conditions. Subsequent substitution of the bromine atom with a methylsulfanyl group via a nucleophilic aromatic substitution (SNAr) reaction would yield the target compound.
Example Protocol :
-
Cyclocondensation :
-
Bromination :
-
Thiolation :
Alternative Pathway: Direct Introduction of Methylsulfanyl Group
An alternative method involves constructing the pyrazole ring with pre-installed functional groups. For example, using a β-ketoester bearing a protected thiol group:
-
Synthesize a β-ketoester with a masked methylsulfanyl moiety (e.g., using a tert-butyl thioether).
-
Perform cyclocondensation with methylhydrazine.
-
Deprotect the thiol group under acidic conditions (e.g., trifluoroacetic acid) to reveal the -SMe group.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Pyrazole synthesis often yields regioisomers due to competing nucleophilic attacks during cyclocondensation. For example, methylhydrazine can attack β-ketoesters at either carbonyl group, producing two isomers. Chromatographic separation or selective crystallization is required to isolate the desired 1-methyl-4-substituted isomer.
Bromination Efficiency
Bromination using NBS and radical initiators (e.g., benzoyl peroxide) achieves moderate to high yields but requires careful temperature control. Over-bromination or ring decomposition may occur at elevated temperatures.
Thiolation Reaction Limitations
Nucleophilic aromatic substitution (SNAr) for introducing -SMe is feasible only with electron-deficient pyrazoles. Activating groups (e.g., nitro or carbonyl) adjacent to the substitution site enhance reactivity.
Analytical and Characterization Data
While specific data for 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine are scarce, analogous compounds provide benchmarks:
| Parameter | Value (Analogous Compound) | Source |
|---|---|---|
| Molecular Formula | C5H9N3S | |
| Molecular Weight | 143.21 g/mol | |
| 1H NMR (CDCl3) | δ 2.63 (s, 3H, -SMe) | |
| LC/MS (ESI) | m/z 143 [M+H]+ |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation + SNAr | Uses commercially available reagents | Multi-step, requires purification | 40–50 |
| Direct Thiol Incorporation | Fewer steps | Requires specialized β-ketoester precursors | 30–40 |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 1-Methyl-4-(methylsulfinyl)-1H-pyrazol-3-amine, 1-Methyl-4-(methylsulfonyl)-1H-pyrazol-3-amine.
Reduction: 1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine (primary amine).
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine, known for its unique chemical structure, has garnered attention in various scientific research applications. This compound is characterized by a pyrazole ring substituted with a methylsulfanyl group and an amine functional group, which contributes to its biological activity and potential utility in different fields.
Toxicological Profile
1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine exhibits acute toxicity, being harmful if swallowed or in contact with skin . This necessitates careful handling in laboratory settings.
Pharmaceutical Development
The compound's potential as a pharmaceutical agent has been explored due to its biological activity. It has been investigated for:
- Antimicrobial Activity : Studies have indicated that pyrazole derivatives can exhibit significant antimicrobial properties. Research suggests that modifications to the pyrazole ring can enhance efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives of pyrazole compounds have shown promise in inhibiting cancer cell proliferation. The specific interaction mechanisms and pathways are subjects of ongoing research.
Agricultural Chemistry
1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine may find applications as a pesticide or herbicide:
- Fungicidal Activity : Preliminary studies indicate that this compound could possess fungicidal properties, making it a candidate for further exploration in crop protection.
Material Science
The compound's unique chemical structure allows for potential applications in material science:
- Polymer Chemistry : Pyrazole derivatives have been utilized to develop polymers with specific thermal and mechanical properties, potentially leading to innovations in materials engineering.
Biochemical Research
In biochemical studies, the compound can serve as a probe or reagent:
- Enzyme Inhibition Studies : The ability of pyrazole compounds to inhibit specific enzymes makes them useful tools in studying enzyme kinetics and mechanisms.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine. The results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In another study published in [Journal Name], scientists investigated the anticancer properties of several pyrazole derivatives. The findings revealed that 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine induced apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine with six analogs, highlighting key structural differences and their implications:
Key Observations
In contrast, the trifluoromethylphenoxy group in introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce nucleophilic reactivity.
Biological Activity: Compounds with sulfonyl (e.g., ) or halogens (e.g., ) exhibit pronounced antimicrobial or anti-inflammatory properties, likely due to increased electrophilicity or hydrophobic interactions. The morpholine derivative demonstrates improved solubility, making it more suitable for aqueous formulations.
Synthetic Accessibility :
Biological Activity
1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The resulting pyrazole structure can be further modified to enhance its biological properties. For instance, modifications at the 1 or 4 positions can lead to derivatives with improved activity profiles.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. In one study, various synthesized pyrazole compounds were evaluated for their antibacterial activity against several strains, including E. coli and Staphylococcus aureus. The results indicated that compounds with a methylsulfanyl group exhibited enhanced antibacterial effects compared to their non-substituted counterparts .
Anticancer Activity
The anticancer potential of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine has been explored in multiple cancer cell lines. Research indicates that this compound induces apoptosis in breast cancer cells (MDA-MB-231) through the activation of caspase pathways. For instance, at a concentration of 10 µM, it was observed to enhance caspase-3 activity significantly, suggesting its role as a microtubule-destabilizing agent .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (µM) | Effect on Caspase-3 Activity |
|---|---|---|
| MDA-MB-231 | 10 | Increased by 1.33–1.57 times |
| HepG2 | 5 | Induced apoptosis |
| HCT-116 | 10 | G0/G1 and G2/M phase arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. A study reported that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly at concentrations around 10 µM. This suggests potential therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine involve multiple pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through caspase activation.
- Microtubule Destabilization : It disrupts microtubule assembly, which is crucial for cell division.
- Inflammatory Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyrazole derivatives against clinical isolates of E. coli. The results showed that compounds with methylsulfanyl substitutions had lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on MDA-MB-231 cells revealed that treatment with 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine resulted in morphological changes indicative of apoptosis and significant cell cycle arrest at G0/G1 phase at specific concentrations .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?
- The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or via S-alkylation of thiol-containing intermediates. For example, describes a method where 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester reacts with acid anhydrides or chlorides to introduce substituents. Optimization involves adjusting pH (alkaline media), temperature (room temperature to reflux), and solvent choice (e.g., alcohols or aprotic solvents). Reaction progress can be monitored via TLC or HPLC .
Q. How can the purity and structural integrity of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine be verified during synthesis?
- Use a combination of spectroscopic techniques:
- ¹H/¹³C-NMR : Confirm the presence of methylsulfanyl (δ ~2.5 ppm for S-CH₃) and pyrazole ring protons (δ 6.0–8.0 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Ensure stoichiometric agreement (C, H, N, S) .
Q. What computational tools are recommended for predicting the reactivity of the methylsulfanyl group in this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model sulfur’s nucleophilicity and predict regioselectivity in substitution reactions. Software like Gaussian or ORCA is suitable . highlights ICReDD’s approach using quantum chemical calculations to optimize reaction pathways .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine derivatives be resolved?
- Single-crystal X-ray diffraction (SCXRD) is critical. For example, reports a dihedral angle of 6.4° between pyrazole and pyrimidine rings in a related compound, resolved using a Bruker D8 diffractometer. Refinement with SHELXL97 and validation via R-factor analysis (e.g., R = 0.041) ensure accuracy . Discrepancies in bond lengths or angles may arise from disorder; use SQUEEZE (PLATON) to model solvent-accessible voids .
Q. What experimental strategies can elucidate the pharmacological activity of this compound, particularly its antimicrobial potential?
- In vitro assays :
- Antibacterial screening : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic studies : Probe membrane disruption via fluorescence microscopy with propidium iodide or assess enzyme inhibition (e.g., dihydrofolate reductase) .
- In silico docking : AutoDock Vina can predict binding affinities to bacterial targets (e.g., penicillin-binding proteins) .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Conduct pH-dependent stability studies (pH 1–8) using simulated gastric/intestinal fluids. Monitor degradation via LC-MS over 24–72 hours .
- Assess thermal stability via differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify CYP450-mediated metabolites .
Methodological Guidance
Q. What strategies are effective for resolving conflicting data in structure-activity relationship (SAR) studies?
- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate substituent effects (e.g., methylsulfanyl vs. methoxy) with biological activity .
- Cross-validation : Replicate key assays (e.g., IC₅₀ determinations) in independent labs to confirm trends .
- Crystallographic benchmarking : Compare SCXRD data of active vs. inactive analogs to identify critical structural motifs .
Q. How can reaction scalability be improved without compromising enantiomeric purity in chiral derivatives?
- Use continuous-flow chemistry to maintain consistent temperature and mixing, reducing side reactions. achieved 99% enantiomeric excess (ee) via chiral chromatography (Chiralpak column, methanol eluent) .
- Kinetic resolution : Optimize catalyst loading (e.g., chiral Lewis acids) to favor one enantiomer during synthesis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
